(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol
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Overview
Description
(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol is a complex organic compound characterized by its unique piperidine ring structure substituted with benzyl and nonyl groups, along with three hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol typically involves multi-step organic reactions. One common approach is the use of piperidine as a starting material, followed by selective functionalization to introduce the benzyl and nonyl groups. The hydroxyl groups are often introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups or to alter the piperidine ring.
Substitution: The benzyl and nonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce deoxygenated derivatives .
Scientific Research Applications
(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. The benzyl and nonyl groups contribute to the compound’s hydrophobic properties, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5S,6R)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: Similar in having benzyl and hydroxyl groups but differs in the core structure.
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: Another compound with benzyl and hydroxyl groups, used in carbohydrate synthesis.
Uniqueness
(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol is unique due to its specific piperidine ring structure and the combination of benzyl and nonyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
917222-34-5 |
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Molecular Formula |
C21H35NO3 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C21H35NO3/c1-2-3-4-5-6-7-11-14-18-20(24)21(25)19(23)16-22(18)15-17-12-9-8-10-13-17/h8-10,12-13,18-21,23-25H,2-7,11,14-16H2,1H3/t18-,19-,20+,21+/m1/s1 |
InChI Key |
PQJCIPWLLFHHGV-CGXNFDGLSA-N |
Isomeric SMILES |
CCCCCCCCC[C@@H]1[C@@H]([C@H]([C@@H](CN1CC2=CC=CC=C2)O)O)O |
Canonical SMILES |
CCCCCCCCCC1C(C(C(CN1CC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
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